rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride
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Overview
Description
Rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride is a chiral compound known for its pharmaceutical significance Chiral compounds have non-superimposable mirror images, making their synthesis and study crucial in drug development, given that different enantiomers (mirror-image forms) of a molecule can have drastically different effects in biological systems
Preparation Methods
The synthesis of rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride involves the following:
Synthetic Routes::- Amino Acid Derivative Route::
Starting with commercially available amino acid derivatives.
Through several steps of protection, functional group transformations, and cyclization.
- Cyclization of Intermediate Compounds::
This involves the synthesis of cyclopentane rings substituted with amine and fluorophenyl groups.
Reduction and substitution reactions typically achieve this.
Use of chiral catalysts to ensure the desired enantiomer is formed.
Temperature control and the use of solvents like dichloromethane or ethanol.
Optimizing reaction yields and scalability.
Often involves continuous flow reactors and precise monitoring of reaction parameters to ensure product consistency.
Chemical Reactions Analysis
Rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride can undergo several chemical reactions:
- Oxidation::
Converts amines into imines or nitro compounds.
Typical reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
- Reduction::
Amine groups can be further reduced to amines with different oxidation states.
Typical reagents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).
- Substitution::
Nucleophilic substitution reactions can introduce various functional groups into the compound.
Typical reagents: Alkyl halides, sulfonyl chlorides.
Imines, secondary and tertiary amines from reduction.
Fluoro-substituted analogs and amide compounds from substitution.
Scientific Research Applications
Chemistry::
Used in enantioselective synthesis studies.
Acts as a chiral building block for more complex molecules.
Research on its interaction with enzymes and receptors.
Studies on metabolic pathways involving this compound.
Potential development of new pharmaceuticals targeting neural receptors.
Investigated for its effects on central nervous system disorders.
Manufacturing of specialized chemicals.
Development of novel materials with specific chiral properties.
Mechanism of Action
Rac-(1R,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride interacts with biological systems primarily through binding to specific neural receptors. Its fluorophenyl group enhances its binding affinity and selectivity. Once bound, it can modulate the receptor's activity, leading to changes in cellular signaling pathways. The exact molecular targets include G-protein-coupled receptors (GPCRs) and ion channels, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison::
- (1R,3R)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride::
Different stereochemistry leading to distinct biological effects.
- (1S,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride::
Again, different enantiomer leading to potentially different medicinal properties.
The racemic mixture (rac-(1R,3S)) can sometimes show unique interactions due to the presence of both enantiomers.
Offers a broader scope for studying enantioselective interactions.
(1R,3R)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride
(1S,3S)-3-(2-fluorophenyl)cyclopentan-1-amine hydrochloride
(1R,3S)-3-(4-fluorophenyl)cyclopentan-1-amine hydrochloride
Properties
CAS No. |
2059908-54-0 |
---|---|
Molecular Formula |
C11H15ClFN |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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